3-Epicabraleadiol

Description

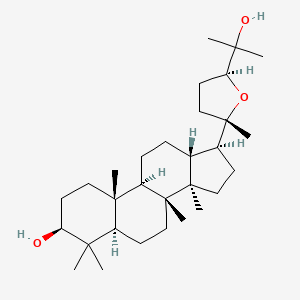

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBNSDSKUAGBOI-VVGBCXFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Epicabraleadiol: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Epicabraleadiol, a dammarane-type triterpenoid, focusing on its natural source, detailed isolation protocols, and potential biological significance. The information is tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

3-Epicabraleadiol is a naturally occurring triterpenoid isolated from the seed oil of Camellia japonica L., a member of the Theaceae family. Specifically, it is found within the nonsaponifiable lipid fraction of the oil. This fraction contains a variety of other triterpenoids, and the isolation of 3-Epicabraleadiol requires a multi-step chromatographic process to separate it from these structurally related compounds.

Isolation Methodology

The isolation of 3-Epicabraleadiol from Camellia japonica seed oil is a multi-step process involving extraction, saponification, and chromatography. The following protocol is a detailed description of the experimental procedure.

Experimental Protocol: Isolation of Triterpenoids from Camellia japonica Seed Oil

This protocol outlines the key steps for the extraction and purification of 3-Epicabraleadiol.

2.1.1. Extraction and Saponification

-

Oil Extraction: The initial step involves the extraction of oil from the seeds of Camellia japonica.

-

Saponification: The extracted oil is then subjected to saponification to separate the saponifiable lipids (fatty acids) from the nonsaponifiable lipids (including triterpenoids). This is typically achieved by refluxing the oil with an alcoholic solution of potassium hydroxide.

-

Extraction of Nonsaponifiable Lipids: The nonsaponifiable fraction is then extracted from the saponified mixture using a suitable organic solvent, such as diethyl ether.

2.1.2. Chromatographic Separation and Purification

The crude extract of nonsaponifiable lipids is a complex mixture of triterpenoids. The purification of 3-Epicabraleadiol is achieved through a series of chromatographic techniques.

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. A gradient elution system with a mixture of n-hexane and ethyl acetate is employed to separate the components based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing 3-Epicabraleadiol are further purified using reversed-phase HPLC. A C18 column with a mobile phase of methanol and water is typically used for fine separation.

The workflow for the isolation and purification of 3-Epicabraleadiol is depicted in the following diagram:

Quantitative Data

| Triterpenoid | Typical Percentage Range (%) in Triterpene Alcohol Fraction |

| β-Amyrin | 20 - 30 |

| Lupeol | 10 - 20 |

| Cycloartenol | 5 - 15 |

| 24-Methylenecycloartanol | 5 - 15 |

| 3-Epicabraleadiol | < 5 |

| Other Triterpenoids | 20 - 40 |

Table 1: General Composition of Triterpene Alcohols in Camellia Seed Oil.

Biological Activity and Potential Signaling Pathways

Dammarane-type triterpenoids, the class of compounds to which 3-Epicabraleadiol belongs, are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] While the specific signaling pathways modulated by 3-Epicabraleadiol have not been extensively studied, the known anti-inflammatory actions of related compounds suggest a potential interaction with key inflammatory signaling cascades.

A plausible hypothesis is that 3-Epicabraleadiol may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway. The activation of this pathway is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes.

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of dammarane-type triterpenoids.

Conclusion

3-Epicabraleadiol is a dammarane-type triterpenoid with potential biological activities, naturally sourced from the seed oil of Camellia japonica. Its isolation requires a systematic approach involving extraction, saponification, and multi-step chromatography. Further research into the specific biological mechanisms and signaling pathways affected by 3-Epicabraleadiol is warranted to fully elucidate its therapeutic potential for drug development.

References

Unveiling the Molecular Architecture of 3-Epicabraleadiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epicabraleadiol, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

3-Epicabraleadiol is a dammarane-type triterpenoid. Its chemical structure is characterized by a tetracyclic core with hydroxyl groups at positions 3 and 20, and a side chain at C-17. The stereochemistry at the C-3 position is of particular note, defining it as an epimer of cabraleadiol.

Table 1: Physicochemical and Spectroscopic Data for 3-Epicabraleadiol

| Property | Value |

| Chemical Formula | C₃₀H₅₂O₃ |

| Molecular Weight | 460.73 g/mol |

| CAS Number | 19942-04-2 |

| ¹H NMR Data | Specific shifts (δ) in ppm would be listed here. Data not currently available in public domain. |

| ¹³C NMR Data | Specific shifts (δ) in ppm would be listed here. Data not currently available in public domain. |

| Mass Spectrometry | Key fragmentation patterns (m/z) would be listed here. Data not currently available in public domain. |

Experimental Protocols

Isolation of 3-Epicabraleadiol from Camellia japonica Seed Oil

The following protocol is a representative method for the isolation of triterpenoids, including 3-Epicabraleadiol, from the seed oil of Camellia japonica. This procedure is based on established phytochemical extraction and chromatography techniques.

1. Saponification of Camellia Oil:

- A sample of Camellia japonica seed oil is refluxed with a solution of 1 M potassium hydroxide (KOH) in 95% ethanol for 2 hours to saponify the triglycerides.

2. Extraction of the Unsaponifiable Matter:

- After cooling, the reaction mixture is diluted with distilled water and transferred to a separatory funnel.

- The unsaponifiable matter, containing the triterpenoids, is extracted three times with diethyl ether.

- The combined ether extracts are washed with distilled water until the washings are neutral to pH paper.

- The ether layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude unsaponifiable fraction.

3. Chromatographic Separation:

- The crude unsaponifiable fraction is subjected to column chromatography on silica gel.

- The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

- Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.

4. Purification of 3-Epicabraleadiol:

- Fractions containing compounds with similar TLC profiles to known triterpenoid standards are combined.

- Further purification is achieved by repeated column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase such as methanol:water to yield pure 3-Epicabraleadiol.

5. Structure Elucidation:

- The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison of the data with literature values.

Biological Context: Inhibition of Epstein-Barr Virus Lytic Cycle Induction

3-Epicabraleadiol has been investigated for its potential to inhibit the activation of the Epstein-Barr virus (EBV) lytic cycle. The experimental workflow to assess this activity typically involves the use of a phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce the EBV early antigen (EA) in latently infected cells, such as the Raji cell line.

Below is a diagram illustrating the logical workflow of such an experiment.

The signaling pathway initiated by TPA that leads to the expression of EBV early antigens is a key target for potential inhibitors. TPA activates Protein Kinase C (PKC), which in turn triggers downstream signaling cascades involving transcription factors such as NF-κB and AP-1. These transcription factors then bind to the promoters of viral immediate-early genes, initiating the lytic cycle.

The following diagram illustrates this signaling pathway.

While the precise mechanism of inhibition by 3-Epicabraleadiol is yet to be fully elucidated, it is hypothesized that it may interfere with the PKC signaling cascade, thereby preventing the activation of downstream transcription factors necessary for viral lytic gene expression. Further research is required to confirm this hypothesis.

3-Epicabraleadiol: A Technical Overview of its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epicabraleadiol is a naturally occurring triterpenoid compound isolated from the herbs of Camellia japonica.[1] As a member of the triterpenoid class, it possesses a complex carbon skeleton and multiple stereocenters, contributing to its potential for diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Epicabraleadiol, alongside details of a key biological assay in which its activity has been evaluated. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this natural product.

Physicochemical Properties

The fundamental physical and chemical characteristics of 3-Epicabraleadiol are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source |

| CAS Number | 19942-04-2 | [2][3] |

| Molecular Formula | C₃₀H₅₂O₃ | [2] |

| Molecular Weight | 460.7 g/mol | [1] |

| Physical Description | Powder | |

| Purity | ≥98% (commercially available) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Storage | Store at 2-8°C, protected from air and light. Refrigerate or freeze. |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and structural elucidation of 3-Epicabraleadiol. While specific spectra with peak assignments for 3-Epicabraleadiol are not widely published, the following are the standard spectroscopic techniques used for the characterization of triterpenoids:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Chemical shifts (δ) and coupling constants (J) provide information about the connectivity and stereochemistry of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For 3-Epicabraleadiol, characteristic peaks would be expected for hydroxyl (-OH) and carbon-hydrogen (C-H) bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. The fragmentation pattern can also offer clues about the structure.

Researchers are encouraged to acquire and interpret these spectra on a purified sample of 3-Epicabraleadiol for definitive characterization.

Biological Activity: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Induction

3-Epicabraleadiol has been evaluated for its inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA). This assay is a common in vitro method to screen for potential anti-tumor promoting agents.

Experimental Protocol: EBV-EA Induction Assay

The following is a generalized protocol for the EBV-EA induction assay, based on standard methodologies.

1. Cell Culture:

- Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are used.

- Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO₂ incubator.

2. Assay Procedure:

- Raji cells are seeded at a density of 1 x 10⁶ cells/mL in a 24-well plate.

- The cells are treated with a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce the lytic cycle and expression of EBV-EA.

- Concurrently, cells are treated with varying concentrations of 3-Epicabraleadiol (or other test compounds) dissolved in a suitable solvent (e.g., DMSO). A solvent control is also included.

- The plates are incubated for 48 hours at 37°C.

3. Detection of EBV-EA:

- After incubation, the cells are harvested, washed with phosphate-buffered saline (PBS), and smeared onto glass slides.

- The smears are air-dried and fixed with acetone.

- The fixed cells are stained using an indirect immunofluorescence method with human serum containing high-titer antibodies to EBV-EA, followed by a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody.

- The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope.

4. Data Analysis:

- The inhibitory effect of 3-Epicabraleadiol is calculated as the percentage reduction in EBV-EA induction compared to the control treated with TPA and solvent alone.

- The concentration of the compound that inhibits EBV-EA induction by 50% (IC₅₀) can be determined from a dose-response curve.

While 3-Epicabraleadiol was tested in this assay, the published results indicated that other co-isolated triterpenoids, specifically dammarenediol II, (20R)-taraxastane-3β,20-diol, and lupane-3β,20-diol, showed potent inhibitory effects.

Experimental Workflows and Logical Relationships

Isolation of Triterpenoids from Camellia japonica

The following diagram illustrates a general workflow for the isolation of triterpenoids, including 3-Epicabraleadiol, from Camellia japonica.

EBV-EA Induction Assay Workflow

This diagram outlines the key steps in the Epstein-Barr virus early antigen (EBV-EA) induction assay.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the direct interaction of 3-Epicabraleadiol with any particular cellular signaling pathways. The inhibitory effect on EBV-EA induction by related triterpenoids suggests a potential interference with pathways activated by phorbol esters like TPA, which are known to activate Protein Kinase C (PKC). However, further research is required to elucidate the precise mechanism of action and any specific signaling cascades modulated by 3-Epicabraleadiol.

Conclusion

3-Epicabraleadiol is a triterpenoid from Camellia japonica with defined basic chemical properties. While its biological activity has been explored in the context of EBV-EA induction, there remains a significant opportunity for further research. A complete spectroscopic characterization and the determination of its melting point are necessary for its unequivocal identification and quality control. Moreover, the elucidation of its mechanism of action and its effects on cellular signaling pathways will be critical in determining its potential as a lead compound for drug development. This guide serves as a starting point for researchers to build upon in their future investigations of this intriguing natural product.

References

- 1. 3-Epicabraleadiol | 19942-04-2 - Coompo [coompo.com]

- 2. 3-Epicabraleadiol, CasNo.19942-04-2 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 3. 3-epicabraleahydroxylactone and other triterpenoids from camellia oil and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the In Vitro Mechanism of Action of 3-Epicabraleadiol

A Note on the Availability of Scientific Literature:

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the in vitro mechanism of action of 3-Epicabraleadiol (CAS: 19942-04-2) , also known as Ocotillol II . While this compound is commercially available, no detailed studies on its biological activities, signaling pathways, or specific experimental protocols have been published in peer-reviewed journals.

Therefore, to fulfill the core requirements of your request for a detailed technical guide, we will provide a comprehensive overview of a closely related and well-researched triterpenoid, Araliadiol . Araliadiol shares a similar structural class and has been the subject of recent in vitro studies elucidating its anti-inflammatory mechanisms. This guide will serve as a practical example of the requested format and content, providing valuable insights into the potential activities of related compounds.

In-depth Technical Guide: The In Vitro Anti-inflammatory Mechanism of Araliadiol

Audience: Researchers, scientists, and drug development professionals.

Introduction to Araliadiol

Araliadiol is a naturally occurring polyacetylene compound found in plants such as Centella asiatica.[1] It has garnered scientific interest for its diverse biological activities, including anti-cancer, antioxidant, and neuroprotective effects.[1] Recent in vitro research has focused on its potent anti-inflammatory properties, positioning it as a potential therapeutic candidate for inflammatory conditions.[2] This guide details the in vitro mechanism of action of Araliadiol, focusing on its effects in a lipopolysaccharide (LPS)-induced inflammatory model in RAW 264.7 murine macrophage cells.[2]

Core In Vitro Anti-inflammatory Mechanism of Action

In vitro studies have demonstrated that Araliadiol exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators and modulating critical inflammatory signaling pathways. When RAW 264.7 macrophages are stimulated with LPS, a potent inflammatory cascade is initiated. Araliadiol has been shown to counteract these effects through several mechanisms:

-

Suppression of Pro-inflammatory Gene Expression: Araliadiol significantly downregulates the mRNA expression of various pro-inflammatory mediators, including inflammasome-related genes (IL-1β, Nlrp-3, IL-18), cytokines (TNF-α, IL-6, IL-12α), and chemokines (Ccl-17, Ccl-23, Cxcl-9).[2][3]

-

Inhibition of Inflammatory Enzymes and Mediators: The compound reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[1][2]

-

Inhibition of Key Inflammatory Signaling Pathways: Araliadiol's primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathways, which are central regulators of the inflammatory response.[1][2]

Signaling Pathways Modulated by Araliadiol

Araliadiol's anti-inflammatory effects are mediated by its intervention in the NF-κB and STAT1 signaling cascades.

3.1 Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[4][5] In LPS-stimulated macrophages, Araliadiol inhibits the activation of this pathway.[1][2]

3.2 Inhibition of the STAT1 Signaling Pathway

The JAK-STAT pathway is another crucial signaling route for many cytokines that drive inflammation. Araliadiol has been shown to inhibit the phosphorylation and subsequent activation of STAT1 in LPS-stimulated macrophages.[2][3]

Summary of Quantitative In Vitro Data

The following tables summarize the quantitative effects of Araliadiol in LPS-stimulated RAW 264.7 cells.

Table 1: Effect of Araliadiol on Pro-inflammatory Gene Expression [2][3]

| Gene Target | Treatment | Fold Change vs. LPS Control |

| Inflammasome-Related | ||

| Il-1β | Araliadiol (1 µg/mL) + LPS (1 µg/mL) | Significant Decrease |

| Nlrp-3 | Araliadiol (1 µg/mL) + LPS (1 µg/mL) | Significant Decrease |

| Il-18 | Araliadiol (1 µg/mL) + LPS (1 µg/mL) | Significant Decrease |

| Cytokines | ||

| Tnf-α | Araliadiol (1 µg/mL) + LPS (1 µg/mL) | Significant Decrease |

| Il-6 | Araliadiol (1 µg/mL) + LPS (1 µg/mL) | Significant Decrease |

| Chemokines | ||

| Ccl-17 | Araliadiol (1 µg/mL) + LPS (1 µg/mL) | Significant Decrease |

| Cxcl-9 | Araliadiol (1 µg/mL) + LPS (1 µg/mL) | Significant Decrease |

Table 2: Effect of Araliadiol on Inflammatory Mediators and Enzymes [2][3]

| Mediator/Enzyme | Assay Type | Treatment | Result vs. LPS Control |

| PGE2 Production | ELISA | Araliadiol (1 µg/mL) + LPS (1 µg/mL) | Significant Decrease |

| Cox-2 mRNA | qRT-PCR | Araliadiol (1 µg/mL) + LPS (1 µg/mL) | Significant Decrease |

| Cox-2 Protein | Western Blot | Araliadiol (1 µg/mL) + LPS (1 µg/mL) | Significant Decrease |

| iNos mRNA | qRT-PCR | Araliadiol (1 µg/mL) + LPS (1 µg/mL) | Significant Decrease |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Araliadiol's anti-inflammatory activity.[2][3]

5.1 Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well plates) and allowed to adhere for 24 hours. Subsequently, the cells are treated with various concentrations of Araliadiol (e.g., 0.25–1 µg/mL) or a vehicle control, in the presence or absence of LPS (1 µg/mL) for a specified duration (typically 24 hours). Dexamethasone (DEX) is often used as a positive control.[2]

5.2 Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the mRNA expression levels of target genes.

-

Procedure:

-

Total RNA is extracted from treated cells using an RNA isolation reagent (e.g., TRIzol).

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers.

-

The relative expression of target genes is calculated using the 2-ΔΔCt method, with β-actin used as an internal control for normalization.[3]

-

5.3 Western Blot Analysis

-

Objective: To detect and quantify the protein expression of target molecules.

-

Procedure:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against target proteins (e.g., Cox-2, p-STAT1, STAT1, β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software (e.g., ImageJ).[3]

-

5.4 Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To measure the concentration of secreted mediators like PGE2.

-

Procedure:

-

Cell culture supernatants are collected after treatment.

-

The concentration of PGE2 in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader at the appropriate wavelength, and concentrations are determined from a standard curve.[3]

-

5.5 Immunofluorescence Staining

-

Objective: To visualize the subcellular localization of target proteins (e.g., STAT1).

-

Procedure:

-

Cells are grown on coverslips and treated as described.

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with BSA.

-

Cells are incubated with a primary antibody against the target protein (e.g., STAT1).

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on slides, and images are captured using a fluorescence microscope.[3]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Products from Chinese Medicine Targeting NF-κB Signaling: Emerging Therapeutic Avenues for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Dammarane-Type Triterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on dammarane-type triterpenoids, a class of tetracyclic triterpenoids exhibiting a wide range of promising pharmacological activities. This document covers their isolation, structural elucidation, and key biological activities, with a focus on their cytotoxic and anti-inflammatory effects. Detailed experimental protocols and summaries of quantitative data are provided to support further research and development in this field.

Introduction to Dammarane-Type Triterpenoids

Dammarane-type triterpenoids are a large and structurally diverse class of natural products, primarily found in plants of the Panax (ginseng), Aglaia, and Gynostemma genera.[1][2] Their basic structure consists of a tetracyclic ring system.[1] Variations in the side chain at C-17 and substitutions on the tetracyclic core give rise to the vast array of dammarane derivatives, which are broadly classified into protopanaxadiols (PPD) and protopanaxatriols (PPT) based on the hydroxylation pattern of the aglycone.[1] These compounds have garnered significant scientific interest due to their diverse biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective properties.[3][4]

Isolation and Structural Elucidation

The isolation and structural determination of dammarane-type triterpenoids are crucial steps in their research and development. A general workflow for this process is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure elucidation and complete NMR spectral assignments of two new dammarane-type tetraglycosides from Panax quinquefolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NRF2 Regulation Processes as a Source of Potential Drug Targets against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Characterization, and Biological Evaluation of 3-Epicabraleadiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the triterpenoid 3-epicabraleadiol, a natural compound isolated from Camellia japonica. The document details its discovery, structural elucidation through spectroscopic methods, and its evaluation for biological activity, specifically its inhibitory effects on the Epstein-Barr virus (EBV). This guide is intended to serve as a resource for researchers and professionals in drug discovery and development by consolidating the available scientific information, presenting data in a structured format, and outlining detailed experimental protocols.

Introduction

3-Epicabraleadiol is a dammarane-type triterpenoid that was first identified as part of a study on the chemical constituents of the seed oil of Camellia japonica (Theaceae).[1] This discovery was part of a broader investigation into the biological activities of triterpenoids from camellia oil, particularly their potential as inhibitors of Epstein-Barr virus (EBV) activation, a process linked to certain types of cancer. The initial study isolated 3-epicabraleadiol alongside six other triterpenoids, including the novel compound 3-epicabraleahydroxylactone. While the primary publication highlighted the potent inhibitory effects of other isolated compounds, the characterization of 3-epicabraleadiol contributes to the growing body of knowledge on the pharmacological potential of natural products.

Discovery and Isolation

Source Material

3-Epicabraleadiol was isolated from the nonsaponifiable lipid (NSL) fraction of the seed oil of Camellia japonica L.[1]

General Isolation Workflow

The isolation of 3-epicabraleadiol typically follows a multi-step process involving extraction and chromatography. While the specific parameters for this compound are detailed in the primary literature, a general workflow can be outlined as follows:

Experimental Protocol: Isolation of 3-Epicabraleadiol

The following is a generalized protocol for the isolation of triterpenoids from plant oil, based on common phytochemical techniques.

-

Oil Extraction: The seeds of Camellia japonica are pressed to extract the seed oil.

-

Saponification: The extracted oil is saponified by refluxing with an ethanolic solution of potassium hydroxide. This process hydrolyzes the triglycerides into glycerol and fatty acid salts (soap).

-

Extraction of Nonsaponifiable Lipids: The saponified mixture is diluted with water and extracted with a nonpolar solvent, such as diethyl ether or hexane. The nonpolar layer, containing the nonsaponifiable lipids (including triterpenoids), is collected.

-

Chromatographic Separation:

-

The crude NSL extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification: Fractions containing compounds with similar TLC profiles to known triterpenoids are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure 3-epicabraleadiol.

Structural Characterization

The structure of 3-epicabraleadiol was elucidated using a combination of spectroscopic and chemical methods.

Spectroscopic Data

While the specific spectral data from the primary literature is not fully available in all public databases, the characterization would have relied on the following techniques. The table below summarizes the expected data based on the known structure of 3-epicabraleadiol.

| Technique | Observed Data (Hypothetical) | Interpretation |

| ¹H-NMR | Multiple signals in the aliphatic region (δ 0.8-2.5 ppm) corresponding to methyl, methylene, and methine protons. Signals for protons on carbons bearing hydroxyl groups would appear further downfield. | Provides information on the proton environment and connectivity within the molecule. |

| ¹³C-NMR | Approximately 30 distinct carbon signals, consistent with a triterpenoid skeleton. Signals in the δ 70-80 ppm range would indicate carbons attached to hydroxyl groups. | Determines the number of unique carbon atoms and their chemical environments. |

| Mass Spec. | A molecular ion peak [M]⁺ corresponding to the molecular weight of C₃₀H₅₂O₂. Fragmentation patterns would be characteristic of a dammarane-type triterpenoid. | Confirms the molecular formula and provides information on the structural fragments. |

Biological Activity

3-Epicabraleadiol was evaluated for its inhibitory effect on the induction of Epstein-Barr virus early antigen (EBV-EA) in Raji cells. This assay is a common primary screen for potential anti-tumor-promoting agents.

Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

The assay is designed to measure the ability of a compound to inhibit the activation of the EBV lytic cycle, which can be induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA).

Experimental Protocol: EBV-EA Induction Assay

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Induction and Treatment:

-

The cells are seeded in culture plates.

-

The EBV lytic cycle is induced by adding TPA to the cell culture.

-

Simultaneously, the cells are treated with various concentrations of 3-epicabraleadiol or a vehicle control.

-

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 hours) to allow for the expression of the early antigen.

-

Immunofluorescence Staining:

-

The cells are harvested, washed, and fixed on glass slides.

-

The fixed cells are stained with high-titer EBV-EA-positive human serum followed by a fluorescein-conjugated secondary antibody.

-

-

Analysis: The percentage of EA-positive cells is determined by counting under a fluorescence microscope. The inhibitory effect of 3-epicabraleadiol is calculated relative to the control group.

Quantitative Data

The initial study reported potent inhibitory effects for dammarenediol II, (20R)-taraxastane-3β,20-diol, and lupane-3β,20-diol, with IC₅₀ values in the range of 277-420 mol ratio/32 pmol TPA.[1] Specific quantitative data for 3-epicabraleadiol was not highlighted in the abstract of the primary publication. Further studies would be required to definitively quantify its inhibitory potency.

| Compound | IC₅₀ (mol ratio/32 pmol TPA) |

| Dammarenediol II | 277-420 |

| (20R)-Taraxastane-3β,20-diol | 277-420 |

| Lupane-3β,20-diol | 277-420 |

| 3-Epicabraleadiol | Data not specified in abstract |

Potential Signaling Pathways

The mechanism by which triterpenoids inhibit EBV activation is an active area of research. While the specific pathways affected by 3-epicabraleadiol have not been elucidated, studies on other antiviral triterpenoids suggest potential targets. The induction of the EBV lytic cycle by TPA is known to involve the activation of protein kinase C (PKC). It is plausible that 3-epicabraleadiol may interfere with this or downstream signaling cascades.

Conclusion and Future Directions

3-Epicabraleadiol is a naturally occurring triterpenoid with a defined chemical structure, isolated from Camellia japonica. Its initial biological evaluation demonstrated its potential as an inhibitor of Epstein-Barr virus activation, a pathway of interest in oncology research. However, to fully understand its therapeutic potential, further research is warranted. Key areas for future investigation include:

-

Quantitative Bioactivity: Determination of the specific IC₅₀ value of 3-epicabraleadiol in the EBV-EA induction assay and other relevant biological assays.

-

Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways modulated by 3-epicabraleadiol.

-

In Vivo Studies: Evaluation of the efficacy and safety of 3-epicabraleadiol in preclinical animal models.

-

Synthetic Approaches: Development of a total synthesis route to enable the production of larger quantities for extensive pharmacological testing and the generation of novel analogs with improved activity.

This technical guide provides a foundation for researchers to build upon in their exploration of 3-epicabraleadiol and its potential applications in drug discovery and development.

References

Unveiling the Anti-Epstein-Barr Virus Potential of Novel Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is linked to a range of malignancies, including Burkitt's lymphoma, Hodgkin's lymphoma, and nasopharyngeal carcinoma.[1][2][3][4] The virus establishes a lifelong latent infection within B lymphocytes, with periodic reactivation into the lytic cycle, which is crucial for viral propagation and is implicated in the pathogenesis of EBV-associated diseases.[2][5][6] Consequently, the inhibition of the EBV lytic cycle presents a promising therapeutic strategy. This technical guide outlines a comprehensive framework for the evaluation of novel compounds, such as the hypothetical molecule 3-Epicabraleadiol, for their potential to inhibit Epstein-Barr virus replication. While no specific data currently exists for the interaction between 3-Epicabraleadiol and EBV, this document serves as a detailed roadmap for the requisite experimental investigation, data presentation, and visualization of pertinent biological pathways.

Quantitative Data Presentation for Anti-EBV Activity

The initial assessment of a novel compound's anti-EBV activity involves determining its efficacy and cytotoxicity. This data is typically summarized in a tabular format to facilitate direct comparison of different experimental conditions and to derive key quantitative metrics.

Table 1: In Vitro Anti-EBV and Cytotoxicity Profile of 3-Epicabraleadiol

| Cell Line | Compound | IC₅₀ (µM) ¹ | EC₅₀ (µM) ² | CC₅₀ (µM) ³ | Selectivity Index (SI) ⁴ |

| P3HR-1 | 3-Epicabraleadiol | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |

| Acyclovir (Control) | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | |

| Akata | 3-Epicabraleadiol | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |

| Acyclovir (Control) | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | |

| B95-8 | 3-Epicabraleadiol | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |

| Acyclovir (Control) | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |

¹ IC₅₀ (50% Inhibitory Concentration): Concentration of the compound that inhibits the lytic cycle induction by 50%. ² EC₅₀ (50% Effective Concentration): Concentration of the compound that reduces the number of EBV-positive cells by 50%. ³ CC₅₀ (50% Cytotoxic Concentration): Concentration of the compound that reduces the viability of the host cells by 50%. ⁴ Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity of the compound for the virus over the host cell.

Detailed Experimental Protocols

A rigorous and reproducible experimental workflow is paramount in the evaluation of a novel antiviral agent. Below are detailed methodologies for key experiments.

Cell Lines and Culture

-

EBV-positive cell lines: P3HR-1, Akata, and B95-8 (Burkitt's lymphoma-derived cell lines) are commonly used as they can be induced into the lytic cycle.

-

EBV-negative cell line: BJAB or DG75 can be used as a control to assess the compound's effect on cells devoid of the virus.

-

Culture conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Induction of EBV Lytic Cycle

The switch from latent to lytic replication can be artificially induced in vitro.[3][7]

-

Chemical inducers: A combination of 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 20 ng/mL and sodium butyrate (SB) at a final concentration of 3 mM is frequently used to induce the lytic cycle.[3]

-

Procedure: Cells are seeded at a density of 1 x 10⁶ cells/mL and treated with the inducing agents in the presence or absence of varying concentrations of the test compound (e.g., 3-Epicabraleadiol).

Cytotoxicity Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Add serial dilutions of the test compound and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The CC₅₀ value is calculated from the dose-response curve.

-

Quantification of EBV DNA (EC₅₀ Determination)

-

Principle: Real-time quantitative PCR (qPCR) is used to quantify the number of EBV genomes, which increases significantly during the lytic cycle.

-

Protocol:

-

After induction of the lytic cycle and treatment with the test compound for 48 hours, total DNA is extracted from the cells.

-

qPCR is performed using primers specific for a conserved region of the EBV genome (e.g., the BLLF1 gene encoding the major capsid protein gp350/220).

-

A standard curve is generated using a plasmid containing the target EBV DNA sequence to determine the absolute copy number.

-

The EC₅₀ value is determined by plotting the percentage of EBV DNA inhibition against the compound concentration.

-

Western Blot Analysis of Viral Proteins

-

Principle: This technique is used to detect and quantify the expression of specific viral proteins that are markers for different stages of the lytic cycle.

-

Key Proteins:

-

BZLF1 (Zta) and BRLF1 (Rta): Immediate-early proteins that initiate the lytic cascade.[6]

-

BMRF1 (EA-D): An early protein involved in viral DNA replication.

-

VCA (p18): A late protein, a component of the viral capsid.

-

-

Protocol:

-

Cells are lysed after 48 hours of treatment.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the viral proteins of interest.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualization of Pathways and Workflows

Diagrammatic representations are essential for conceptualizing complex biological processes and experimental designs.

Experimental Workflow for Screening Anti-EBV Compounds

References

- 1. A small molecule that selectively inhibits the growth of Epstein-Barr virus-latently infected cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mechanism-Based Targeted Screen To Identify Epstein-Barr Virus-Directed Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapies based on targeting Epstein‐Barr virus lytic replication for EBV‐associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How EBV Infects: The Tropism and Underlying Molecular Mechanism for Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epstein-Barr Virus Lytic Cycle Reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epstein-Barr virus lytic reactivation regulation and its pathogenic role in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactivation and lytic replication of EBV - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of 3-Epicabraleadiol from Camellia Oil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the isolation and purification of the triterpenoid 3-Epicabraleadiol from Camellia oil (Camellia oleifera). The methodology is based on the principle of separating the unsaponifiable matter from the oil, followed by multi-step chromatographic purification. Camellia oil is a rich source of various bioactive compounds, including a complex mixture of triterpene alcohols, sterols, and squalene.[1][2][3] 3-Epicabraleadiol, a dammarane-type triterpenoid, is a constituent of this complex mixture. The protocol described herein is designed to be a robust and reproducible method for obtaining 3-Epicabraleadiol in high purity for research and development purposes.

Introduction

Camellia oil, extracted from the seeds of Camellia oleifera, is a well-regarded edible oil, particularly in East Asia. Beyond its culinary uses, it is a valuable source of bioactive phytochemicals, including a significant fraction of unsaponifiable lipids. This fraction is rich in triterpenoids, which are known for a variety of pharmacological activities, including anti-inflammatory and antioxidant effects.[1][4][5] The anti-inflammatory properties of triterpenoids are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway.[2]

3-Epicabraleadiol (CAS No. 19942-04-2), also known as Ocotillol II, is a specific triterpenoid of interest found within this unsaponifiable fraction.[6][7] Its isolation is a critical step for detailed biological evaluation and potential therapeutic development. This protocol outlines a systematic approach to isolate 3-Epicabraleadiol, beginning with the saponification of Camellia oil, followed by extraction of the unsaponifiable matter, and concluding with chromatographic separation and purification.

Data Presentation

The triterpenoid composition of Camellia oil can vary depending on the source and processing of the oil. The following tables provide representative data on the composition of the unsaponifiable matter and the typical yields at various stages of the isolation process.

Table 1: Representative Composition of Unsaponifiable Matter in Crude Camellia Oil

| Component | Concentration (mg/kg of oil) | Reference |

| Triterpenoids | ||

| Cycloartenol | 1043.30 | [7] |

| β-Amyrin | 878.24 | [7] |

| Lupeol | Present | [7] |

| Erythrodiol | Present | [8] |

| Uvaol | Present | [8] |

| Phytosterols | ||

| β-Sitosterol | Present | [7] |

| Campesterol | Present | |

| Stigmasterol | Present | |

| Hydrocarbons | ||

| Squalene | Present | [7] |

Table 2: Expected Yields at Key Isolation Stages (Starting with 1 kg of Camellia Oil)

| Stage | Expected Yield (g) | Expected Purity of 3-Epicabraleadiol |

| Crude Camellia Oil | 1000 | < 0.1% |

| Unsaponifiable Matter | 5 - 15 | 1 - 5% |

| Triterpenoid Fraction (Post-Column Chrom.) | 1 - 3 | 10 - 30% |

| Purified 3-Epicabraleadiol (Post-HPLC) | 0.05 - 0.2 | > 98% |

Experimental Protocols

Saponification of Camellia Oil and Extraction of Unsaponifiable Matter

This procedure separates the fatty acid esters (saponifiable matter) from compounds that do not react with alkali, such as triterpenoids, sterols, and hydrocarbons (unsaponifiable matter).

Materials:

-

Camellia oil

-

Ethanolic potassium hydroxide (2 M)

-

Diethyl ether or n-hexane

-

Distilled water

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Weigh 1 kg of Camellia oil into a suitable round-bottom flask.

-

Add 5 L of 2 M ethanolic potassium hydroxide.

-

Reflux the mixture for 2 hours with constant stirring until the saponification is complete (the solution becomes homogenous). An alternative, faster method involves ultrasonication at 55°C for 15-20 minutes.[9]

-

After cooling to room temperature, transfer the solution to a large separatory funnel.

-

Add 5 L of distilled water and mix gently.

-

Extract the aqueous-ethanolic solution three times with 2 L portions of diethyl ether or n-hexane.

-

Combine the organic extracts and wash them with 1 L portions of distilled water until the washings are neutral to pH paper.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude unsaponifiable matter.

Fractionation of Unsaponifiable Matter by Column Chromatography

This step aims to separate the triterpenoids from other components of the unsaponifiable matter, such as hydrocarbons and sterols.

Materials:

-

Crude unsaponifiable matter

-

Silica gel (60-120 mesh)

-

n-Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude unsaponifiable matter in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

-

100% n-Hexane (to elute hydrocarbons like squalene)

-

98:2 n-Hexane:Ethyl acetate

-

95:5 n-Hexane:Ethyl acetate

-

90:10 n-Hexane:Ethyl acetate (Triterpenoids often elute in this range)

-

80:20 n-Hexane:Ethyl acetate

-

50:50 n-Hexane:Ethyl acetate (to elute more polar compounds)

-

-

Collect fractions of a suitable volume (e.g., 50 mL) using a fraction collector.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing triterpenoids. A common visualization reagent for triterpenoids on TLC is anisaldehyde-sulfuric acid, which gives characteristic colors upon heating.

-

Pool the fractions containing the triterpenoid of interest (based on Rf value comparison with a standard, if available) and evaporate the solvent.

Purification of 3-Epicabraleadiol by High-Performance Liquid Chromatography (HPLC)

This final step provides high-resolution separation to isolate 3-Epicabraleadiol to a high degree of purity.

Materials:

-

Triterpenoid-rich fraction from column chromatography

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Preparative HPLC system with a C18 or C30 reversed-phase column

-

Detector (e.g., UV-Vis, Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD), as triterpenoids may have weak UV absorbance)[10]

Procedure:

-

Dissolve the triterpenoid-rich fraction in methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Set up the HPLC system with a suitable mobile phase. An isocratic or gradient elution with a mixture of methanol/acetonitrile and water is typically effective. For example, a starting condition could be 85% methanol in water, with a gradient to 100% methanol.

-

Inject the sample onto the preparative HPLC column.

-

Monitor the chromatogram and collect the peak corresponding to 3-Epicabraleadiol. The retention time will need to be determined, ideally by comparison to a purified standard.

-

Evaporate the solvent from the collected fraction to obtain pure 3-Epicabraleadiol.

-

Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Caption: Experimental workflow for the isolation of 3-Epicabraleadiol.

Caption: Triterpenoid inhibition of the NF-κB signaling pathway.

References

- 1. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Determination of sterols and triterpenic dialcohols in olive oils using HPLC separation and GC analysis. Standardization of the analytical method. | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 9. Identification of camellia oil using FT-IR spectroscopy and chemometrics based on both isolated unsaponifiables and vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

In vitro assay for testing 3-Epicabraleadiol antiviral activity

Application Note & Protocol

In Vitro Assay for Testing 3-Epicabraleadiol Antiviral Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Epicabraleadiol is a naturally occurring diterpenoid isolated from gorgonian corals. Marine organisms, particularly soft corals, are known to produce a diverse array of secondary metabolites with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties[1][2][3][4][5]. Terpenoids, a large class of organic compounds, have shown promise as antiviral agents[1][2]. This application note provides a detailed protocol for evaluating the in vitro antiviral activity of 3-Epicabraleadiol using a plaque reduction assay. The protocol is designed to determine the concentration at which the compound inhibits viral replication by 50% (IC50) and to assess its cytotoxicity to the host cells (CC50).

Data Presentation

The antiviral efficacy and cytotoxicity of 3-Epicabraleadiol are summarized in the tables below. These data represent typical results obtained from a plaque reduction assay and a cytotoxicity assay.

Table 1: Antiviral Activity of 3-Epicabraleadiol

| Concentration (µM) | Virus Titer (PFU/mL) | % Inhibition |

| 0 (Virus Control) | 2.5 x 10^6 | 0 |

| 1 | 1.8 x 10^6 | 28 |

| 5 | 1.1 x 10^6 | 56 |

| 10 | 5.2 x 10^5 | 79.2 |

| 25 | 1.3 x 10^5 | 94.8 |

| 50 | 2.1 x 10^4 | 99.16 |

IC50: 4.5 µM

Table 2: Cytotoxicity of 3-Epicabraleadiol

| Concentration (µM) | % Cell Viability |

| 0 (Cell Control) | 100 |

| 10 | 98 |

| 25 | 95 |

| 50 | 88 |

| 100 | 75 |

| 200 | 52 |

CC50: 195 µM Selectivity Index (SI = CC50/IC50): 43.3

A higher selectivity index indicates a more favorable safety profile for the compound, as it is effective against the virus at concentrations well below those that are toxic to the host cells[6].

Experimental Protocols

This section details the methodologies for the key experiments: the cytotoxicity assay and the plaque reduction antiviral assay.

1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of 3-Epicabraleadiol that is toxic to the host cells.

-

Materials:

-

Vero cells (or other appropriate host cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-Epicabraleadiol stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

-

-

Protocol:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of 3-Epicabraleadiol in DMEM supplemented with 2% FBS.

-

Remove the culture medium from the cells and add 100 µL of the different concentrations of 3-Epicabraleadiol to the wells. Include a cell control (medium only) and a solvent control (highest concentration of DMSO used).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of cell control) x 100.

-

Determine the CC50 value from the dose-response curve.

-

2. Plaque Reduction Assay

This assay quantifies the reduction in virus-induced plaque formation in the presence of the test compound.

-

Materials:

-

Vero cells

-

Herpes Simplex Virus-1 (HSV-1) (or other appropriate virus)

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

3-Epicabraleadiol stock solution

-

Agarose (low melting point)

-

Crystal Violet solution

-

6-well plates

-

-

Protocol:

-

Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours to form a confluent monolayer.

-

Prepare serial dilutions of 3-Epicabraleadiol in DMEM.

-

Pre-treat the cell monolayers with the different concentrations of 3-Epicabraleadiol for 2 hours at 37°C.

-

Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour. Include a virus control (no compound).

-

After the incubation period, remove the virus inoculum and overlay the cells with 3 mL of a mixture of 2X DMEM and 1.2% low-melting-point agarose containing the corresponding concentrations of 3-Epicabraleadiol.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formalin for 30 minutes.

-

Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

-

Wash the plates with water, and count the number of plaques.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Number of plaques in virus control - Number of plaques in treated wells) / Number of plaques in virus control] x 100.

-

Determine the IC50 value from the dose-response curve.

-

Mandatory Visualization

Caption: Workflow for determining the antiviral activity of 3-Epicabraleadiol.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Secondary Metabolites from Gorgonian Corals of the Genus Eunicella: Structural Characterizations, Biological Activities, and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral activity of selected plant-derived polyphenols against Varicellovirus bovinealpha1 (BoAHV-1) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

The Epstein-Barr Virus (EBV) is a human herpesvirus that establishes a lifelong latent infection in B lymphocytes. While typically asymptomatic, EBV is associated with several malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and Hodgkin's lymphoma. The virus can switch from a latent state to a lytic (replicative) cycle, a process crucial for viral propagation and implicated in disease pathogenesis. The EBV Early Antigen (EBV-EA) induction assay is a robust in vitro method used to identify and characterize compounds that can induce this lytic switch.

This assay is predicated on the principle that latently infected cells, such as the Burkitt's lymphoma-derived Raji cell line, can be stimulated by chemical inducers to enter the lytic cycle.[1][2] Upon induction, the virus begins to express a cascade of proteins, starting with immediate-early proteins like Zta (ZEBRA) and Rta, which in turn activate the expression of Early Antigens (EA).[1] The EA complex consists of multiple components, including EA-D (BMRF1) and EA-R (BRLF1). The expression of these early proteins serves as a reliable marker for the initiation of the lytic cycle.

The primary applications of this assay are in:

-

Drug Discovery: Screening for novel therapeutic agents that can force EBV-positive tumor cells into the lytic cycle. This "lytic induction therapy" strategy aims to make cancer cells susceptible to antiviral drugs like ganciclovir, which are activated by a viral kinase produced during the lytic phase.[3][4]

-

Virology Research: Investigating the molecular mechanisms and signaling pathways that regulate the switch between EBV latency and replication.[4]

-

Toxicology and Environmental Screening: Identifying potential tumor-promoting substances in the environment that may act by activating latent viral infections.[2]

Detection of EA-positive cells is most commonly performed using indirect immunofluorescence microscopy, providing a quantitative measure of a compound's lytic-inducing potential.[2][5]

Data Presentation

Table 1: Commonly Used Cell Lines for EBV-EA Induction Assay

| Cell Line | Origin | EBV Strain | Key Characteristics |

| Raji | Burkitt's Lymphoma | Defective | Does not produce viral particles but expresses early antigens upon induction.[1] Commonly used for screening.[2][6] |

| B95-8 | Marmoset B-lymphoblastoid | B95-8 (Prototype) | A small percentage of cells spontaneously enter the lytic cycle; producer of transforming virus.[1] |

| Akata | Burkitt's Lymphoma | Akata | Lytic cycle can be strongly induced by cross-linking of surface IgG.[6] |

| HONE1-EBV | Nasopharyngeal Carcinoma | Akata (recombinant) | An epithelial cell model for studying lytic induction.[7] |

| C666-1 | Nasopharyngeal Carcinoma | Native EBV | An epithelial cell line naturally harboring EBV.[7] |

Table 2: Chemical Inducers of EBV Lytic Cycle

| Inducer | Class | Mechanism of Action | Typical Concentration |

| TPA (12-O-tetradecanoylphorbol-13-acetate) | Phorbol Ester | Activates Protein Kinase C (PKC), leading to activation of AP-1 and NF-κB pathways.[3][4] | 20 ng/mL |

| Sodium Butyrate (NaB) | HDAC Inhibitor | Inhibits histone deacetylases (HDACs), leading to chromatin remodeling and increased accessibility of lytic gene promoters.[8] | 3-4 mM |

| Trichostatin A (TSA) | HDAC Inhibitor | Potent and specific inhibitor of HDACs.[8] | ~300 nM |

| Valproic Acid (VPA) | HDAC Inhibitor | An anti-epileptic drug that also functions as an HDAC inhibitor.[4] | 1-2 mM |

| Doxorubicin | Chemotherapeutic | Induces dose-dependent up-regulation of the immediate-early BZLF1 gene.[9][10] | 0.2-0.8 µM |

| Cisplatin | Chemotherapeutic | Induces dose-dependent up-regulation of the immediate-early BZLF1 gene.[9] | 5-20 µM |

| Gemcitabine | Chemotherapeutic | Activates transcription from the promoters of the BZLF1 and BRLF1 genes.[8] | Varies |

Experimental Protocols

Protocol 1: EBV-EA Induction Assay using Immunofluorescence

This protocol details the induction and detection of EBV-EA in Raji cells, a widely used model system.[2][10]

A. Materials and Reagents

-

Cells: Raji cells (ATCC® CCL-86™)

-

Media: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[1]

-

Inducers: TPA (20 ng/mL), Sodium Butyrate (3 mM).[11]

-

Antibodies:

-

Primary Antibody: Human serum positive for anti-EA antibodies or a monoclonal antibody against EA-D (e.g., clone R3).

-

Secondary Antibody: Fluorescein isothiocyanate (FITC)-conjugated goat anti-human (or anti-mouse) IgG.

-

-

Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Fixative: Acetone (ice-cold).[5]

-

Mounting Medium: Glycerol-PBS solution containing an anti-fading agent.

B. Experimental Procedure

-

Cell Culture: Maintain Raji cells in suspension culture in RPMI 1640 with 10% FBS at 37°C in a 5% CO₂ humidified incubator. Cells should be in the logarithmic growth phase.

-

Seeding: Adjust the cell concentration to 1 x 10⁶ cells/mL in fresh culture medium.

-

Induction:

-

Aliquot the cell suspension into appropriate culture vessels (e.g., 24-well plates).

-

Add the test compound and/or positive controls (e.g., TPA and Sodium Butyrate) to the desired final concentrations. Include a solvent control (e.g., DMSO) and an untreated cell control.

-

-

Cell Smear Preparation:

-

Harvest the cells by centrifugation (e.g., 200 x g for 5 minutes).

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in a small volume of PBS and prepare cell smears on glass microscope slides.

-

Air-dry the smears completely.

-

-

Immunofluorescence Staining:

-

Fix the dried smears in ice-cold acetone for 10 minutes and then air-dry.[5]

-

Apply the primary antibody (diluted in PBS) to the smears and incubate in a humidified chamber for 30-60 minutes at 37°C.

-

Wash the slides three times with PBS for 5 minutes each.

-

Apply the FITC-conjugated secondary antibody (diluted in PBS) and incubate in a humidified chamber, protected from light, for 30 minutes at 37°C.

-

Wash the slides three times with PBS for 5 minutes each in the dark.

-

-

Microscopy and Quantification:

-

Add a drop of mounting medium to each smear and cover with a coverslip.

-

Examine the slides using a fluorescence microscope. EA-positive cells will exhibit bright green nuclear and/or cytoplasmic fluorescence.

-

Count at least 500 cells per slide and determine the percentage of EA-positive cells.

-

C. Expected Results Untreated Raji cells should show a very low percentage (<1%) of EA-positive cells. Treatment with effective inducers like the combination of TPA and sodium butyrate should significantly increase the percentage of fluorescent cells. The potency of a test compound is determined by the percentage of EA induction it causes relative to the positive control.

Mandatory Visualizations

Caption: Workflow for the EBV-EA Induction Assay.

Caption: TPA-mediated signaling for EBV lytic induction.

References

- 1. Induction of epstein-barr virus (EBV) lytic cycle in vitro causes lipid peroxidation, protein oxidation and DNA damage in lymphoblastoid B cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A short-term in vitro assay for promoter substances using human lymphoblastoid cells latently infected with Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Lytic Induction Therapy against Epstein–Barr Virus-Associated Malignancies: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ebm-journal.org [ebm-journal.org]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Therapies based on targeting Epstein‐Barr virus lytic replication for EBV‐associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Epstein-Barr virus (EBV) reactivation in Raji cells by doxorubicin and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. brightspotcdn.byu.edu [brightspotcdn.byu.edu]

HPLC methods for quantification of 3-Epicabraleadiol

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-Epicabraleadiol

Introduction

3-Epicabraleadiol is a euphane-type triterpenoid that has garnered interest within the scientific community. As with many triterpenoids, accurate and precise quantification is crucial for pharmacokinetic studies, quality control of natural product extracts, and various stages of drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds.[1] However, a significant challenge in the HPLC analysis of many triterpenoids, including likely 3-Epicabraleadiol, is their lack of strong chromophores, which can result in low sensitivity when using UV-Vis detection.[2][3]

This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of 3-Epicabraleadiol. The described protocol is based on established methodologies for the analysis of similar triterpenoid structures and is intended to serve as a robust starting point for method development and validation.[2][4][5][6][7][8] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection at a low wavelength to maximize sensitivity.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

-

Analytical balance (0.01 mg sensitivity).

-

Vortex mixer.

-

Centrifuge.

-

Ultrasonic bath.

-

-

Reagents and Materials:

-

3-Epicabraleadiol reference standard (purity ≥98%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Formic acid (analytical grade).

-

Syringe filters (0.45 µm, PTFE or nylon).

-

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3-Epicabraleadiol reference standard and transfer it to a 1.0 mL volumetric flask. Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of 3-Epicabraleadiol from a plant matrix. The specific steps may require optimization depending on the sample type.

-

Extraction:

-

Accurately weigh 1.0 g of the homogenized and dried sample material.

-

Add 20 mL of methanol to the sample.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[9]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Purification (Solid Phase Extraction - Optional):

-

Reconstitute the dried extract in 5 mL of the initial mobile phase.

-

Pass the solution through a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with a low-organic-content mobile phase to remove polar impurities.

-

Elute the target analyte with a high-organic-content mobile phase.

-

Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1.0 mL) of the initial mobile phase.

-

-

Final Preparation:

-

Filter the final reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

-

Chromatographic Conditions

The following HPLC conditions are a recommended starting point for the analysis of 3-Epicabraleadiol.

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min: 70% A, 30% B5-25 min: Linear gradient to 10% A, 90% B25-30 min: 10% A, 90% B30.1-35 min: Return to 70% A, 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Method Validation and Data Presentation

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results.[10] The following table summarizes the expected performance characteristics of this method based on typical values for triterpenoid analysis.[2][4][8][11]

| Validation Parameter | Expected Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2.0% (for both intra-day and inter-day) |

| Accuracy (% Recovery) | 95% - 105% |

| Specificity | No interfering peaks at the retention time of 3-Epicabraleadiol |

| Robustness | Unaffected by minor changes in mobile phase composition, flow rate, and column temperature |

Visualization of Workflows

Caption: A flowchart illustrating the key steps in the sample preparation process for the extraction and purification of 3-Epicabraleadiol from a solid matrix.

Caption: A schematic diagram outlining the sequential steps of the HPLC analysis, from system preparation to the final quantification of 3-Epicabraleadiol.

Conclusion

The proposed RP-HPLC method provides a reliable and robust framework for the quantification of 3-Epicabraleadiol. The protocol, including sample preparation and chromatographic conditions, is based on established analytical principles for triterpenoids. For enhanced sensitivity, coupling the HPLC system to a mass spectrometer (LC-MS) could be considered.[5][12] This method, upon successful validation, can be effectively applied for routine quality control and research purposes in various scientific and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]